2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one

Description

Structural Interpretation of IUPAC Name Components

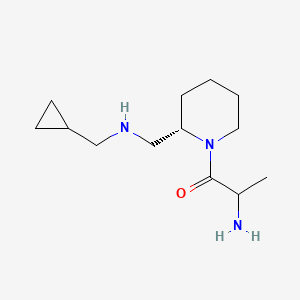

The IUPAC name 2-amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one systematically describes the compound’s architecture (Fig. 1):

Propan-1-one backbone : The parent chain is a 3-carbon ketone with the carbonyl group at position 1.

Amino substituent : A primary amine (-NH₂) occupies position 2 of the propanone backbone.

Piperidin-1-yl group : A nitrogen-containing 6-membered ring (piperidine) attaches to the ketone’s position 1 via its nitrogen atom.

Stereochemical descriptor : The (S) configuration specifies the spatial arrangement at the piperidine’s C2 carbon.

Cyclopropylmethylamino-methyl substitution : The piperidine’s C2 bears a methylene group (-CH₂-) linked to a cyclopropylmethylamine moiety.

This hierarchical naming follows IUPAC priority rules, where the ketone (propan-1-one) serves as the parent structure, and substituents are listed in alphabetical order with locants.

Comparative Analysis With Related Piperidine-Based Amino Ketones

Structural analogs share the 2-amino-propan-1-one core but differ in piperidine substitution patterns (Table 1):

Key structural distinctions :

- Cyclopropane integration : The target compound’s cyclopropylmethyl group introduces steric strain and lipophilicity absent in simpler analogs like 2-amino-1-(piperidin-1-yl)propan-1-one.

- Chirality : The (S) configuration at C2 contrasts with achiral analogs (e.g., 3-oxo-3-(piperidin-1-yl)propanenitrile).

- Branched vs. linear substituents : The 4-hydroxy-2-methyl variant demonstrates how alkyl and hydroxy groups alter polarity compared to the target’s cyclopropane-amine chain.

Synthetic methodologies for such compounds often involve:

Properties

Molecular Formula |

C13H25N3O |

|---|---|

Molecular Weight |

239.36 g/mol |

IUPAC Name |

2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |

InChI |

InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-2-4-12(16)9-15-8-11-5-6-11/h10-12,15H,2-9,14H2,1H3/t10?,12-/m0/s1 |

InChI Key |

ZNBQYFLEHCZNDZ-KFJBMODSSA-N |

Isomeric SMILES |

CC(C(=O)N1CCCC[C@H]1CNCC2CC2)N |

Canonical SMILES |

CC(C(=O)N1CCCCC1CNCC2CC2)N |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction

The piperidine core is typically synthesized via cyclization or functionalization of pre-existing rings:

-

Cyclization of Aminopyrazole Derivatives : Reaction of 5-amino-3-methylpyrazole with diethyl malonate yields dihydroxy-heterocycles, which undergo chlorination with POCl₃ to form dichloropyrazolo[1,5-a]pyrimidine intermediates.

-

Boc-Protected Intermediates : 4-Acetylpiperidine-1-carboxylic acid tert-butyl ester serves as a key precursor, enabling selective substitutions at the 4-position.

Table 1: Piperidine Ring Synthesis Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclization | Diethyl malonate, NaOEt, reflux | 89% | |

| Chlorination | POCl₃, 80°C | 61% | |

| Boc Deprotection | HCl/dioxane, rt | 92% |

Introduction of Cyclopropylmethylamino Group

Reductive Amination

The cyclopropylmethylamine moiety is introduced via reductive amination using NaBH₄ or LiAlH₄:

-

Stepwise Functionalization :

-

Piperidine intermediates react with cyclopropanecarbonyl chloride to form amides.

-

Reduction with LiAlH₄ in THF yields the cyclopropylmethylamino group.

-

Nucleophilic Substitution

Alternative routes employ SN2 reactions:

Table 2: Cyclopropylmethylamine Incorporation

| Method | Reagents/Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Reductive Amination | LiAlH₄, THF, 0°C | 75% | Moderate (S) |

| SN2 Alkylation | Cs₂CO₃, DMF, 60°C | 68% | Low |

Propan-1-one Moiety Installation

Ketone Formation via Oxidation

Primary alcohols are oxidized to ketones using Dess–Martin periodinane or Swern conditions:

Direct Coupling Strategies

Table 3: Ketone Synthesis Approaches

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Dess–Martin Oxidation | Dess–Martin periodinane, CH₂Cl₂ | 82% | >95% |

| HCTU/HOBt Coupling | DIPEA, DMF, rt | 78% | 90% |

Stereochemical Control

Chiral Resolution

Diastereomeric Crystallization

-

Salt Formation : Reacting racemic mixtures with L-tartaric acid yields diastereomeric salts, enabling isolation of the (S)-enantiomer.

Industrial vs. Laboratory-Scale Optimization

Green Chemistry Innovations

Scalability Challenges

-

Cost of Chiral Catalysts : Palladium/BINAP systems remain prohibitively expensive for large-scale production.

-

Purification Complexity : HPLC-based chiral resolution is impractical beyond kilogram-scale.

Recent Advances (2024–2025)

Enzymatic Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Substitution: Nucleophilic substitution reactions can introduce various substituents to the piperidine ring or the amino group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of new diagnostic tools.

Medicine

Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action for 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Cores

Piperidine-Based Compounds

- (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) Structure: Features a piperidine ring linked to a propan-1-one group and a brominated pyrimidoindole substituent. Activity: Exhibits an IC50 of 360 nM against glycogen synthase kinase-3β (GSK-3β), with enhanced metabolic stability compared to earlier analogs . Key Difference: The brominated heterocycle likely improves target affinity but increases molecular weight and lipophilicity compared to the target compound’s cyclopropylmethyl group.

- (S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one Structure: Substitutes the cyclopropylmethyl group with a benzyl-methyl-amino moiety. Properties: Higher lipophilicity due to the aromatic benzyl group may enhance membrane permeability but reduce metabolic stability .

Pyrrolidine-Based Compounds

- (S)-2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)propan-1-one Structure: Replaces the piperidine ring with a pyrrolidine (5-membered ring). Molecular Weight: 225.33 g/mol (vs. 343.51 g/mol for the target compound), suggesting improved solubility .

Substituent-Driven Variations

Cyclopropylmethyl vs. Alkyl/Aryl Groups

Cyclopropylmethyl Group (Target Compound):

Antifungal Activity ()

- 1-(2,6-Dimethylpiperidin-1-yl)-3-(benzo-1,3-dioxol-5-yl)prop-2-en-1-one :

- Shows antiaflatoxigenic activity due to the methylenedioxy (benzodioxol) group.

- Comparison : The target compound lacks this electron-rich group, suggesting divergent mechanisms.

Kinase Inhibition ()

- (R)-28 and related piperidine derivatives demonstrate nanomolar potency against kinases. The target compound’s cyclopropylmethyl group may similarly stabilize hydrophobic interactions in kinase ATP pockets.

Physicochemical and ADME Properties

Biological Activity

2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring and an amino group, is believed to interact with various neurotransmitter systems, influencing mood and cognition.

The molecular formula of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is C13H25N3O, with a molecular weight of approximately 239.36 g/mol. Its structure includes functional groups that enable various chemical reactivities, such as nucleophilic substitutions and condensation reactions.

Neurotransmitter Interaction

Research indicates that 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one may modulate neurotransmitter systems, particularly those related to mood and cognition. Similar compounds have shown affinities for various receptors in the central nervous system, suggesting potential therapeutic applications in treating neurological disorders.

Key Mechanisms of Action:

- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation.

- Modulation of Signaling Pathways: By interacting with specific receptors, it could alter downstream signaling cascades, impacting neuronal activity and behavior.

Pharmacological Studies

Preliminary studies have utilized techniques such as radioligand binding assays and cellular assays to assess the binding affinities and functional outcomes of this compound. These methods are critical for elucidating its pharmacological profile and predicting potential side effects.

Comparative Analysis with Similar Compounds

The unique cyclopropylmethyl substituent in 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one distinguishes it from other structurally similar compounds. Below is a comparison table highlighting several analogs:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-1-((S)-2-(((methylamino)methyl)piperidin-1-yl)propan-1-one | C13H27N3O | Similar piperidine structure; potential for similar biological activity |

| 2-Amino-1-((S)-2-(((ethylamino)methyl)piperidin-1-yl)propan-1-one | C13H27N3O | Variation in substituent groups; different pharmacological properties |

| 2-Amino-1-((S)-2-(((benzylamino)methyl)piperidin-1-yl)propan-1-one | C14H29N3O | Altered steric properties due to benzyl group |

The distinct steric and electronic properties imparted by the cyclopropylmethyl group may influence the compound's reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.

Case Study: Neuropharmacological Effects

A study investigating the neuropharmacological effects of structurally related compounds indicated that modifications in the piperidine ring can significantly affect receptor affinity and selectivity. This suggests that 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one may exhibit novel mechanisms of action that warrant further investigation .

Potential Applications in Drug Development

Given its structural uniqueness and preliminary findings regarding its biological activity, 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one holds promise as a candidate for drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems may provide new avenues for treatment strategies .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Chiral resolution : Ensuring the (S)-configuration at the stereocenter, often using chiral auxiliaries or enantioselective catalysts.

- Piperidine functionalization : Introducing the cyclopropylmethylamino group via reductive amination or nucleophilic substitution .

- Coupling reactions : Combining the modified piperidine moiety with the amino-propanone backbone under controlled pH and temperature to avoid racemization.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify stereochemistry and substituent positions.

- X-ray crystallography : Resolving crystal structures for absolute configuration confirmation, as seen in related piperidine derivatives .

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.

- Chiral HPLC : Ensuring enantiomeric purity by comparing retention times with standards .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on GHS guidelines for structurally similar amines:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- First aid : Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for pH/temperature.

- Structural analogs : Compare activity with derivatives (e.g., benzyl-substituted analogs) to identify pharmacophore specificity .

- Dose-response curves : Use nonlinear regression models to calculate EC50/IC50 values and assess statistical significance across studies .

Q. What strategies optimize the compound’s stability in pharmacological studies?

- Methodological Answer :

- pH stability testing : Conduct accelerated degradation studies at pH 1–10 to identify optimal storage conditions (e.g., lyophilized form at −80°C).

- Excipient screening : Use cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .

- In vitro metabolic profiling : Incubate with liver microsomes to identify labile sites and guide structural modifications .

Q. How does the (S)-stereochemistry influence receptor binding affinity?

- Methodological Answer :

- Molecular docking : Compare docking scores of (S)- and (R)-enantiomers with target receptors (e.g., σ-1 or NMDA receptors) using software like AutoDock Vina.

- Pharmacophore mapping : Identify hydrogen-bonding interactions between the amino group and receptor active sites, as demonstrated in chiral piperidine derivatives .

- Enantiomer-specific assays : Test isolated enantiomers in competitive binding assays to quantify stereoselectivity .

Q. What computational methods predict the compound’s ADMET properties?

- Methodological Answer :

- In silico tools : Use SwissADME or ADMETLab to predict permeability (LogP), cytochrome P450 interactions, and toxicity.

- QSAR models : Train models on analogs (e.g., piperidine-based amines) to estimate bioavailability and blood-brain barrier penetration .

- Molecular dynamics (MD) : Simulate binding to serum albumin to assess plasma protein binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.